Lactulose vs. PEG 3350 in Pediatric Functional Constipation: Comparative Clinical Success Rates
In a double-blind, randomized controlled trial (n=100 children aged 6 months-15 years), polyethylene glycol 3350 (PEG) demonstrated significantly higher treatment success compared to lactulose over 8 weeks. The trial defined success as achieving a defecation frequency of ≥3 per week and encopresis ≤1 every two weeks [1].
| Evidence Dimension | Treatment Success Rate at 8 Weeks |
|---|---|
| Target Compound Data | 29% success (lactulose group, mean dose 0.66 g/kg) |
| Comparator Or Baseline | 56% success (PEG 3350 group, mean dose 0.26 g/kg) |
| Quantified Difference | Absolute difference of 27 percentage points; PEG was 1.93 times more likely to achieve success. |
| Conditions | 8-week, double-blind, randomized controlled trial in pediatric functional constipation (Voskuijl et al., 2004). |
Why This Matters
This direct comparison quantifies lactulose's lower efficacy for first-line pediatric constipation relative to PEG 3350, informing therapeutic selection where speed of relief and success rates are prioritized.
- [1] Voskuijl, W., de Lorijn, F., Verwijs, W., Hogeman, P., Heijmans, J., Mäkel, W., ... & Benninga, M. (2004). PEG 3350 (Transipeg) versus lactulose in the treatment of childhood functional constipation: a double blind, randomised, controlled, multicentre trial. Gut, 53(11), 1590-1594. View Source
